molecular formula C22H26FN3O4S B2624664 N-(4-fluorophenyl)-4-((3-(phenylsulfonyl)propanamido)methyl)piperidine-1-carboxamide CAS No. 1235286-19-7

N-(4-fluorophenyl)-4-((3-(phenylsulfonyl)propanamido)methyl)piperidine-1-carboxamide

Cat. No.: B2624664
CAS No.: 1235286-19-7
M. Wt: 447.53
InChI Key: WCIPNIAILHMFPL-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-((3-(phenylsulfonyl)propanamido)methyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Compounds of this class are often studied for their potential pharmacological properties, including analgesic, anti-inflammatory, and antipsychotic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-4-((3-(phenylsulfonyl)propanamido)methyl)piperidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the fluorophenyl group: This step might involve nucleophilic substitution reactions using fluorobenzene derivatives.

    Attachment of the phenylsulfonyl group: This can be done through sulfonylation reactions using reagents like sulfonyl chlorides.

    Amidation: The final step involves forming the amide bond, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the piperidine ring or the phenylsulfonyl group.

    Reduction: Reduction reactions could target the amide bond or the sulfonyl group.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or organolithium compounds.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Investigating its potential as a therapeutic agent for conditions like pain, inflammation, or psychiatric disorders.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl and phenylsulfonyl groups might play a role in binding affinity and specificity, while the piperidine ring could influence the compound’s pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-4-((3-(phenylsulfonyl)propanamido)methyl)piperidine-1-carboxamide
  • N-(4-bromophenyl)-4-((3-(phenylsulfonyl)propanamido)methyl)piperidine-1-carboxamide
  • N-(4-methylphenyl)-4-((3-(phenylsulfonyl)propanamido)methyl)piperidine-1-carboxamide

Uniqueness

N-(4-fluorophenyl)-4-((3-(phenylsulfonyl)propanamido)methyl)piperidine-1-carboxamide is unique due to the presence of the fluorine atom, which can significantly affect its chemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.

Properties

IUPAC Name

4-[[3-(benzenesulfonyl)propanoylamino]methyl]-N-(4-fluorophenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O4S/c23-18-6-8-19(9-7-18)25-22(28)26-13-10-17(11-14-26)16-24-21(27)12-15-31(29,30)20-4-2-1-3-5-20/h1-9,17H,10-16H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIPNIAILHMFPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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